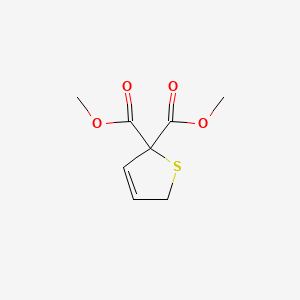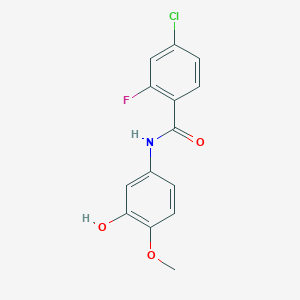![molecular formula C12H19NO4 B6604651 tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2734878-31-8](/img/structure/B6604651.png)
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a chiral compound with a spirocyclic ring structure, which is composed of two fused cyclohexane rings. The compound is a versatile building block for the synthesis of a variety of organic compounds, and has been used in a number of scientific research applications.
Mécanisme D'action
The mechanism of action of tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not yet fully understood. However, the compound is believed to interact with a variety of biological molecules, including proteins, enzymes, and other molecules. The compound is thought to bind to specific sites on the target molecule, which can lead to changes in the structure and function of the target molecule. The compound may also interact with other molecules, such as hormones, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound is believed to have a number of effects on the body, including the modulation of gene expression, cell proliferation, and cell differentiation. The compound has also been shown to have anti-inflammatory and anti-cancer effects in animal models. In addition, the compound has been shown to have neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a number of advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is commercially available. In addition, the compound is relatively stable and has a low toxicity. However, the compound is not water-soluble and may require special solvents for use in experiments. In addition, the compound may be difficult to purify and may require special techniques for purification.
Orientations Futures
There are a number of possible future directions for the use of tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. The compound could be used in the development of new drugs and other bioactive molecules. In addition, the compound could be used in the development of new polymers and other materials for industrial applications. The compound could also be used in the development of new catalysts for chemical reactions. Finally, the compound could be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stork enamine alkylation reaction, the Ugi multicomponent reaction, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Stork enamine alkylation reaction involves the reaction of an aldehyde or ketone with an enamine to form a substituted amine. The Ugi multicomponent reaction involves the reaction of an aldehyde, an amine, and an isocyanide to form a substituted amine. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an amine to form a substituted amine.
Applications De Recherche Scientifique
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been used in a number of scientific research applications. The compound has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of chiral compounds, which are essential for the development of new drugs and other bioactive molecules. In addition, the compound has been used in the synthesis of polymers, which are important for a variety of industrial applications.
Propriétés
IUPAC Name |
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h5,9H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPXUWMTHVNDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)



![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)


